molecular formula C20H26O4 B4993652 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene

Cat. No.: B4993652
M. Wt: 330.4 g/mol
InChI Key: HNTPLTQPXJJMGO-UHFFFAOYSA-N
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Description

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with three methyl groups and a long chain of ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,3,4-trimethylbenzene and 3-methoxyphenol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.

    Further Etherification: The product is then subjected to further etherification with ethylene oxide to form 2-[2-(3-methoxyphenoxy)ethoxy]ethanol.

    Final Etherification: The final step involves the etherification of the intermediate with 1,3,4-trimethylbenzene to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted ethers or alcohols.

Scientific Research Applications

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethoxy and methoxy groups can influence its solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]ethanol: Similar structure but lacks the trimethylbenzene moiety.

    2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]ethoxybenzene: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene is unique due to the presence of both the trimethylbenzene moiety and the long chain of ethoxy and methoxy groups

Properties

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15-8-9-16(2)20(17(15)3)24-13-11-22-10-12-23-19-7-5-6-18(14-19)21-4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPLTQPXJJMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCOCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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